3,4-dihydro-2H-pyran-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran-5-carboxamide can be achieved through several methods. One efficient approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. This reaction leads to the formation of 3,4-dihydro-2H-pyran-4-carboxamides through a regiospecific quasi-hydrolysis of the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, reaction conditions, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dihydro-2H-pyran-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar structural features but without the carboxamide group.
2,3-Dihydro-4H-pyran: Another isomer of dihydropyran with different chemical properties and reactivity.
Tetrahydropyran: A fully saturated derivative of pyran used as a protecting group in organic synthesis.
Uniqueness
3,4-Dihydro-2H-pyran-5-carboxamide is unique due to the presence of the carboxamide group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDODVJRGDJKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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